

Technical Guide: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally similar pyrazole derivatives to provide a foundational understanding for research and development applications.

Core Chemical Data

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole with the molecular formula $C_5H_8BrN_3$.^[1] Its chemical structure is defined by a pyrazole ring with a bromine atom at the 4-position, methyl groups at the 1 and 3-positions, and an amine group at the 5-position.

Property	Value	Source
Molecular Formula	C ₅ H ₈ BrN ₃	[1]
Molecular Weight	190.04 g/mol	Calculated
Monoisotopic Mass	188.99016 Da	[1]
IUPAC Name	4-bromo-1,3-dimethyl-1H-pyrazol-5-amine	
SMILES	<chem>CC1=NN(C(=C1Br)N)C</chem>	[1]
InChI Key	XZVCZZLJWIYRMT-UHFFFAOYSA-N	[1]

Potential Biological Significance

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4] Research has shown that various substituted pyrazoles possess anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[2] The presence of a bromine atom and amine groups on the pyrazole ring of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** suggests its potential as a scaffold for the development of novel therapeutic agents.

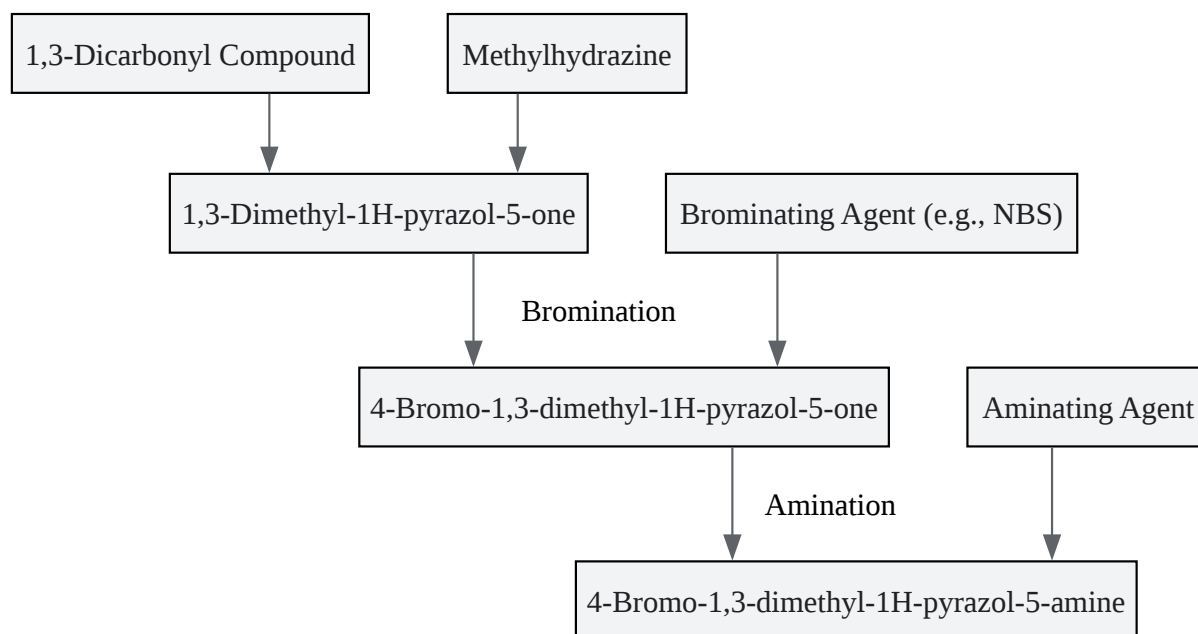
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** are not readily available. However, the following sections provide generalized methodologies based on the synthesis of similar pyrazole derivatives.

General Synthesis of Substituted Pyrazoles

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. Subsequent functionalization, such as bromination and amination, can be achieved through various established organic chemistry reactions.

A plausible synthetic approach for **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** could involve the following conceptual steps, as illustrated in the workflow diagram below.



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Caption: Conceptual synthetic workflow for **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine**.

Example Protocol: Synthesis of a Brominated Pyrazole Derivative

The following protocol for the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole is adapted from the literature and illustrates a typical bromination and subsequent modification of a pyrazole ring.[5]

Materials:

- 4-bromo-1-phenyl-1H-pyrazol-3-ol
- Dry Dimethylformamide (DMF)

- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide
- Ethyl acetate
- Brine

Procedure:

- A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere.
- Sodium hydride (16.0 mmol) is added portionwise, and the mixture is stirred for 15 minutes.
- Methyl iodide (19.2 mmol) is added dropwise at 0 °C.
- The mixture is warmed to room temperature and then stirred at 60 °C for 1 hour (monitored by TLC).
- Water (10 mL) is added, and the mixture is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
- The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.

Characterization Methods

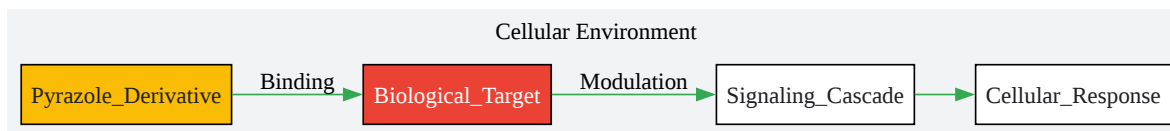
The characterization of the final product would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule, including the positions of the methyl groups and the bromine atom on the pyrazole ring.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the N-H stretch of the amine group.
- Melting Point Analysis: To determine the purity of the compound.

Signaling Pathways and Biological Activity

While no specific signaling pathways involving **4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine** have been documented, the broader class of pyrazole derivatives has been shown to interact with various biological targets. For instance, some pyrazole-containing compounds are known to be inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways. The diagram below illustrates a generalized representation of a drug-target interaction leading to a biological response.



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Caption: Generalized drug-target interaction model for a pyrazole derivative.

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